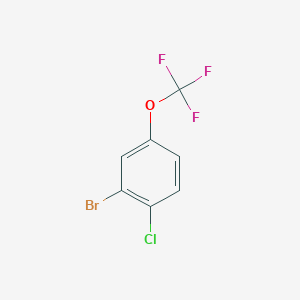
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene
概要
説明
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O and a molecular weight of 275.45 g/mol . It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene can be synthesized through multiple methods. One common synthetic route involves the reaction of 4-hydroxyanisole with trifluoromethanesulfonic acid chloride, followed by bromination and chlorination reactions to yield the target compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like aluminum chloride.
化学反応の分析
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.
作用機序
The mechanism of action of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its halogen and trifluoromethoxy groups. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, affecting their activity and function . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene: A positional isomer with different substitution patterns on the benzene ring.
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its combination of bromine, chlorine, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity.
生物活性
The compound features:
- Bromine (Br) and Chlorine (Cl) atoms, which can influence its reactivity.
- A trifluoromethoxy (–CFO) group that enhances membrane permeability and bioavailability.
The biological activity of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is primarily linked to its interactions with various enzymes and receptors in biological systems. The trifluoromethoxy group allows for better penetration into cell membranes, potentially increasing the compound's efficacy as an enzyme inhibitor or modulator in biochemical pathways.
Biological Activity Insights
- Enzyme Interactions : The compound may modulate enzyme activities, although specific enzymes targeted by this compound have not been extensively documented.
- Cellular Effects : Due to its structural characteristics, it could have implications in cellular signaling pathways, potentially influencing physiological processes.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research on halogenated compounds provides insight into potential biological effects:
- Cytotoxicity : Similar halogenated compounds have shown cytotoxic effects in various cancer cell lines. For instance, studies on structurally related thioureas demonstrated strong pro-apoptotic activity against colon cancer cells .
- Biochemical Pathway Modulation : Research indicates that halogenated aromatic compounds can affect IL-6 levels in cancer cell lines, suggesting a possible anti-inflammatory role .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds can provide context for understanding the potential biological activity of this compound:
Synthesis and Applications
The synthesis of this compound typically involves halogenation reactions. It serves as a valuable building block in organic synthesis and is explored for potential applications in drug development due to its unique chemical properties .
特性
IUPAC Name |
2-bromo-1-chloro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBFNTUNLKPFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375751 | |
| Record name | 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468075-00-5 | |
| Record name | 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














